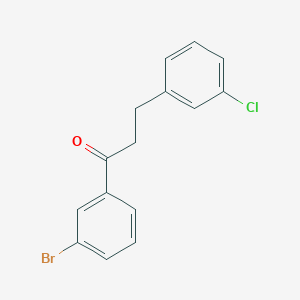

3'-Bromo-3-(3-chlorophenyl)propiophenone

Description

3'-Bromo-3-(3-chlorophenyl)propiophenone is a halogenated aromatic ketone featuring a propiophenone backbone substituted with bromine at the 3' position of the phenyl ring and a 3-chlorophenyl group at the β-position of the carbonyl. Its molecular formula is inferred as C₁₅H₁₂BrClO, with a molecular weight of approximately 323.6 g/mol (calculated based on analogous compounds in and ). This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural duality—combining electron-withdrawing bromine and chlorine substituents—confers unique reactivity and stability, making it valuable in cross-coupling reactions and heterocyclic syntheses .

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFVVMBDCAMYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644424 | |

| Record name | 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-53-3 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(3-chlorophenyl)propiophenone typically involves the bromination and chlorination of propiophenone derivatives. One common method includes the Friedel-Crafts acylation of 3-chlorobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(3-chlorophenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

Oxidation Reactions: The propiophenone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in anhydrous conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted phenylpropiophenones.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

3’-Bromo-3-(3-chlorophenyl)propiophenone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3’-Bromo-3-(3-chlorophenyl)propiophenone exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can alter the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the type and position of substituents on the phenyl rings (Table 1). Notable examples include:

- 3'-Bromo-3-(3-fluorophenyl)propiophenone (CAS 898789-02-1): Fluorine replaces chlorine, reducing molecular weight (307.16 g/mol) and altering electronic effects due to fluorine’s higher electronegativity .

- 3'-Bromo-3-(3-methoxyphenyl)propiophenone (CAS 898774-64-6): A methoxy group (-OCH₃) enhances electron-donating properties, increasing solubility in polar solvents compared to halogenated analogs .

- 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone (CAS 898785-68-7): Incorporation of a dioxane ring improves stability and alters conformational flexibility .

Table 1: Structural Comparison of Propiophenone Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3'-Bromo-3-(3-chlorophenyl)propiophenone | 3'-Br, 3-Cl | C₁₅H₁₂BrClO | ~323.6 | High halogen content, moderate polarity |

| 3'-Bromo-3-(3-fluorophenyl)propiophenone | 3'-Br, 3-F | C₁₅H₁₂BrFO | 307.16 | Enhanced electronegativity |

| 3'-Bromo-3-(3-methoxyphenyl)propiophenone | 3'-Br, 3-OCH₃ | C₁₆H₁₅BrO₂ | 319.19 | Improved solubility, electron-donating |

| 3'-Bromo-3-(4-methoxyphenyl)propiophenone | 3'-Br, 4-OCH₃ | C₁₆H₁₅BrO₂ | 319.19 | Altered regioselectivity in reactions |

| 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone | 3'-Br, 1,3-dioxane | C₁₃H₁₅BrO₃ | 299.17 | Increased stability, rigid structure |

Biological Activity

3'-Bromo-3-(3-chlorophenyl)propiophenone is a compound that has gained attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of substituted ketones. Its chemical structure is characterized by a bromine atom and a chlorophenyl group, which may influence its biological activity.

Target Interactions

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes. These interactions can lead to diverse pharmacological effects.

Biochemical Pathways

This compound is believed to influence several biochemical pathways, particularly those related to inflammation and cancer. It may inhibit specific enzymes involved in these pathways, thereby exerting anti-inflammatory and anticancer effects.

Anticancer Activity

Several studies have reported the anticancer properties of compounds within the same structural family as this compound. For instance, derivatives have shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis |

| Study B | HeLa | 15.0 | Cell Cycle Arrest |

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies

-

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and cervical cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis. -

Animal Models

Animal studies have further elucidated the compound's potential therapeutic effects. For example, in a murine model of cancer, administration of this compound resulted in significant tumor regression compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key aspects include:

- Absorption : The compound exhibits moderate solubility, which may facilitate absorption.

- Metabolism : It is likely metabolized by cytochrome P450 enzymes, leading to various metabolites that could also exhibit biological activity.

- Excretion : Renal excretion is expected, necessitating further studies on its half-life and clearance rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.